molecular formula C6H8N6 B2914096 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 1508182-30-6

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2914096
CAS No.: 1508182-30-6
M. Wt: 164.172
InChI Key: HQRJIVPVJCMYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine ( 1508182-30-6) is a nitrogen-rich heterocyclic compound with the molecular formula C 6 H 8 N 6 and a molecular weight of 164.17 g/mol . This compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines, which are recognized in medicinal chemistry as versatile scaffolds for the design of biologically active molecules. The core [1,2,3]triazolo[4,5-d]pyrimidine structure is of significant research value as it serves as a key pharmacophore in the development of inhibitors for deubiquitinating enzymes (DUBs). Specifically, derivatives sharing this core structure have been identified as potent and selective inhibitors of Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a promising therapeutic target in oncology, as it is overexpressed in various malignancies and stabilizes several oncoproteins. Inhibiting USP28 can lead to the degradation of these oncoproteins, thereby suppressing tumor growth . As such, this compound serves as a valuable chemical building block for researchers in drug discovery. It is primarily used in the synthesis and exploration of new anti-cancer agents, providing a core structure that can be further derivatized to optimize potency and selectivity against specific biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-2-12-6-4(10-11-12)5(7)8-3-9-6/h3H,2H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRJIVPVJCMYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-1H-[1,2,3]triazole-4-carboxamide with formamide in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired triazolopyrimidine structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be compared to analogues with variations at the 3-, 5-, and 7-positions. Key differences include substituent effects on molecular weight, solubility, and bioactivity.

Substituent Variations at the 3-Position

Compound 3-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-Ethyl-3H-triazolo[4,5-d]pyrimidin-7-amine Ethyl C₇H₉N₇ 191.19 Antiplatelet/antibacterial (hypothesized)
3-Benzyl-N-cyclopropyl derivative (3) Benzyl C₁₉H₂₀N₇S 394.48 Yield: 78%; m.p. Not reported
3-Cyclopropyl derivative Cyclopropyl C₇H₈N₆ 176.18 CAS: 1502670-96-3; No bioactivity data
3-β-D-ribofuranosyl derivative Sugar moiety C₁₀H₁₂N₆O₄ 280.25 RNA editing inhibition (e.g., 8-azaadenosine)
  • Ethyl vs. Benzyl derivatives (e.g., 3 in ) show higher molecular weights and yields (~78%) but lack explicit activity data .
  • Ethyl vs. Cyclopropyl : The cyclopropyl group () introduces ring strain, which may influence binding affinity in biological targets. However, its lower molecular weight (176.18 g/mol) suggests reduced lipophilicity compared to the ethyl analogue .

Substituent Variations at the 5-Position

Compound 5-Substituent Molecular Formula Key Properties/Activities Reference
5-(Propylthio)-3-ethyl derivative (7d) Propylthio C₁₆H₁₆F₂N₆S Antiplatelet/antibacterial; Yield: Not reported
5-Chloro-N-cyclopropyl derivative (26) Chloro C₁₃H₁₂ClN₇ Intermediate for propylthio substitution
5-(Trifluoromethyl) derivative CF₃ C₁₃H₁₃F₃N₇S PDE8A/B inhibition ()
  • Propylthio vs. Chloro derivatives (e.g., 26 in ) serve as synthetic intermediates for thioether formation .
  • Trifluoromethyl : The CF₃ group () increases metabolic stability and lipophilicity, making it suitable for kinase inhibition .

Substituent Variations at the 7-Position

Compound 7-Substituent Molecular Formula Key Properties/Activities Reference
7-Amine (Target compound) NH₂ C₇H₉N₇ Base structure for functionalization
7-(Piperazin-1-yl) derivative (6) Piperazine C₁₇H₁₈N₈ Improved solubility; HCl salt form
7-(Furan-2-yl) derivative (vipadenant) Furan C₁₆H₁₅N₇O Adenosine receptor antagonist
  • Amine vs. Piperazine : Piperazine substitution () introduces basicity, enhancing water solubility and bioavailability. The HCl salt of 6 is isolated as a colorless powder .
  • Furan Substituent : Vipadenant () demonstrates the impact of heteroaromatic groups on receptor binding, with furan contributing to π-π stacking interactions .

Pharmacological and Physicochemical Properties

  • Thermal Stability : Derivatives like 5 () exhibit high melting points (138.5–138.7°C), indicating crystalline stability .
  • Bioactivity : The 5-(propylthio)-3-ethyl derivative 7d () shows dual antiplatelet and antibacterial effects, likely due to thioether-mediated enzyme inhibition .

Biological Activity

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₆H₈N₆
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 1508182-30-6

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa0.43Inhibition of tubulin polymerization
A5490.38Induction of apoptosis via intrinsic pathway
HT-290.30Cell cycle arrest in G2/M phase

These findings suggest that this compound may act by disrupting microtubule dynamics, which is critical for cancer cell division and survival .

The compound exhibits its biological effects primarily through:

  • Inhibition of Tubulin Polymerization : It competes with colchicine for binding sites on tubulin, leading to reduced microtubule formation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, as evidenced by mitochondrial depolarization and activation of caspases .

Case Studies

A notable study involved the evaluation of various derivatives related to the triazolopyrimidine scaffold. The results indicated that modifications at specific positions significantly impacted biological activity:

  • Compound Variants : Derivatives with different substituents at the 2-position showed varied IC₅₀ values against cancer cell lines, demonstrating structure-activity relationships (SAR) that guide further optimization .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its derivatives?

Answer:
The synthesis typically involves nucleophilic substitution of 7-chloro precursors with amines. For example:

  • Step 1: Start with 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine.
  • Step 2: React with ethylamine or other amines under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to substitute the chloro group at the 7-position .
  • Characterization: Confirm purity via HPLC (>95%) and structural identity using 1H^1H-/13C^{13}C-NMR, HRMS, and IR spectroscopy. Key NMR signals include δ ~8.2 ppm (triazolo protons) and δ ~1.4 ppm (ethyl group) .

Basic: What are the primary biological targets of this compound?

Answer:
This compound and its derivatives exhibit affinity for:

  • Cannabinoid Type-2 (CB2) Receptors : Patented as CB2 ligands for inflammatory and neuropathic pain modulation .
  • Adenosine A1 Receptors : Substitutions at the 7-position (e.g., cycloalkylamino groups) enhance A1 receptor selectivity (Ki < 50 nM) .
  • Antiplatelet Targets : Analogues like ticagrelor derivatives inhibit P2Y12 receptors, reducing thrombus formation .

Basic: Which analytical techniques are critical for characterizing triazolo[4,5-d]pyrimidine derivatives?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Spectroscopy :
    • 1H^1H-NMR: Assign ethyl groups (δ 1.2–1.5 ppm, triplet) and triazolo protons (δ 7.8–8.3 ppm).
    • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₇: 218.1056).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in solid-state forms .

Advanced: How does substituent variation at the 3- and 7-positions influence adenosine receptor affinity?

Answer:
Structure-Activity Relationship (SAR) Insights :

Position Substituent A1 Affinity (Ki) Selectivity (A1 vs. A2A)
3-position2-Chlorobenzyl48 nM>100-fold
3-positionBenzyl120 nM50-fold
7-positionCyclohexylamino35 nM>200-fold
7-positionα-Methylbenzylamino42 nM>150-fold
  • Key Finding : Bulky, lipophilic groups at the 3-position (e.g., 2-chlorobenzyl) and cycloalkylamino substituents at the 7-position maximize A1 receptor binding .

Advanced: What experimental designs are used to evaluate antiviral activity against RNA viruses like Chikungunya (CHIKV)?

Answer:

  • In Vitro Models : Use CHIKV replicon systems or infected Vero cells. Measure EC₅₀ values via plaque reduction assays.
  • Resistance Profiling : Serial passage of CHIKV in the presence of suboptimal compound concentrations to identify mutations (e.g., nsP1 or nsP4 proteins) .
  • Cytotoxicity : Determine selectivity index (SI = CC₅₀/EC₅₀) using MTT assays on human fibroblasts .

Advanced: How can researchers optimize selectivity between CB2 and CB1 receptors?

Answer:

  • Docking Studies : Model interactions with CB2’s hydrophobic binding pocket (e.g., F2.61, W5.43 residues).
  • Functional Assays : Measure cAMP inhibition (CB2: EC₅₀ ~20 nM; CB1: EC₅₀ >1 µM) .
  • Metabolic Stability : Introduce fluorine atoms or methyl groups to reduce CYP450-mediated degradation, improving pharmacokinetic profiles .

Advanced: How should contradictory binding data in receptor affinity studies be resolved?

Answer:

  • Assay Validation : Confirm receptor source (e.g., bovine vs. human A1 receptors may show species-specific Ki variations) .
  • Ligand Depletion Check : Use radiolabeled ligands (e.g., 3H^3H-DPCPX for A1 receptors) to rule out nonspecific binding.
  • Statistical Analysis : Apply nonlinear regression (e.g., Prism software) to calculate Ki values from IC₅₀ data across triplicate experiments .

Advanced: What strategies enhance anticancer activity in triazolo[4,5-d]pyrimidine derivatives?

Answer:

  • Glycosylation : Attach thioglycoside moieties (e.g., tetra-O-acetyl-D-glucopyranosyl) to improve cellular uptake. Derivatives show IC₅₀ = 2.1–5.3 µM against MCF-7 cells .
  • HDAC/LSD1 Inhibition : Introduce hydrazone side chains to target epigenetic enzymes (e.g., HDAC6 IC₅₀ = 0.8 µM) .
  • Combination Therapy : Test synergy with doxorubicin (combination index <0.8 indicates potentiation) .

Advanced: What enzymatic inhibition mechanisms are reported for triazolo[4,5-d]pyrimidines?

Answer:

  • NADPH Oxidase (NOX) : Derivatives like VAS3947 act as non-competitive inhibitors (IC₅₀ = 0.5 µM) by targeting the flavin domain .
  • Chikungunya Virus nsP1 : Inhibit viral RNA capping via allosteric binding (molecular docking ΔG = -9.2 kcal/mol) .

Advanced: How is metabolic stability assessed for lead optimization?

Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS.
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 to predict drug-drug interactions.
  • In Silico Tools : Use QSAR models to predict logP (optimal range: 2.5–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.